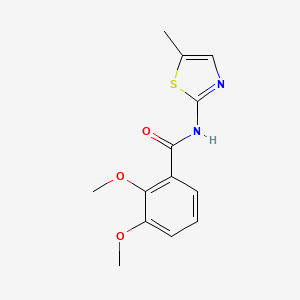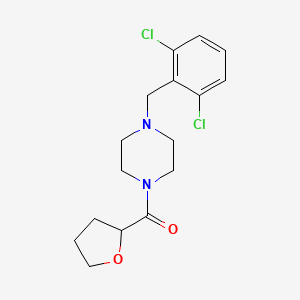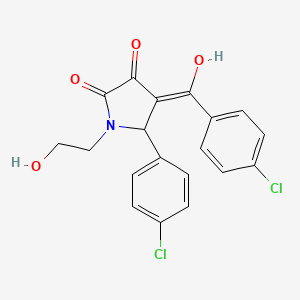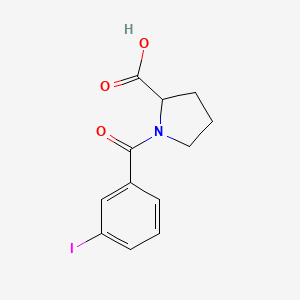![molecular formula C8H8F3N3OS B4737637 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through cyclization to form the 1,3,4-thiadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the coupling of the thiadiazole derivative with cyclobutanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells through caspase-dependent pathways. It has also exhibited antibacterial, antifungal, and antiviral activities.
Materials Science: The compound’s stability and unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound induces apoptosis by activating caspases, which are proteases involved in the programmed cell death pathway . The trifluoromethyl group enhances the compound’s ability to interact with its targets, increasing its potency and efficacy.
Comparison with Similar Compounds
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains a trifluoromethyl group and a thiadiazole ring but has a benzamide moiety instead of a cyclobutanecarboxamide moiety.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This compound has a methyl group instead of a trifluoromethyl group and a neopentylamine moiety.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclobutanecarboxamide moiety, which enhances its stability and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)6-13-14-7(16-6)12-5(15)4-2-1-3-4/h4H,1-3H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQLYJXGNHBYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4737554.png)

![ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4737560.png)
![2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL](/img/structure/B4737580.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B4737586.png)

![[2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2-methoxyphenyl)-1,3-thiazol-5-yl](2-methoxyphenyl)methanone](/img/structure/B4737604.png)

![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B4737613.png)
![(4-BUTYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4737625.png)
![4-{[({2-[(4-chlorophenyl)thio]phenyl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4737626.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4737632.png)

![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4737652.png)
